molecular formula C16H23ClN2O3 B2379430 Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate CAS No. 2411201-80-2

Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate

Cat. No.: B2379430
CAS No.: 2411201-80-2
M. Wt: 326.82
InChI Key: WVJGFYKMOURJJE-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a chloroacetyl group, and a phenyl ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-chloroacetyl chloride with 4-aminomethylphenethylamine to form the intermediate 2-chloroacetyl-4-aminomethylphenethylamine.

    Carbamoylation: The intermediate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The phenyl ring and the chloroacetyl group can undergo oxidation and reduction reactions, respectively, under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Hydrolysis: The major products are the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products vary based on the specific oxidizing or reducing agents used.

Scientific Research Applications

Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[2-[4-[[(2-bromoacetyl)amino]methyl]phenyl]ethyl]carbamate
  • Tert-butyl N-[2-[4-[[(2-iodoacetyl)amino]methyl]phenyl]ethyl]carbamate
  • Tert-butyl N-[2-[4-[[(2-fluoroacetyl)amino]methyl]phenyl]ethyl]carbamate

Uniqueness

Tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. The chloroacetyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[2-[4-[[(2-chloroacetyl)amino]methyl]phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3/c1-16(2,3)22-15(21)18-9-8-12-4-6-13(7-5-12)11-19-14(20)10-17/h4-7H,8-11H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJGFYKMOURJJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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